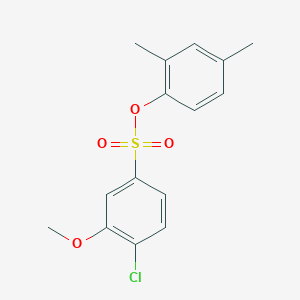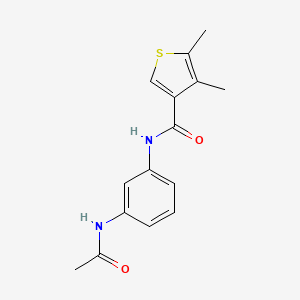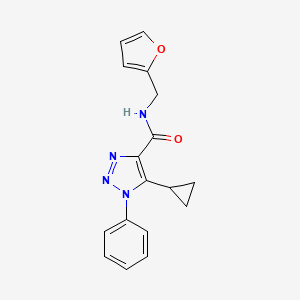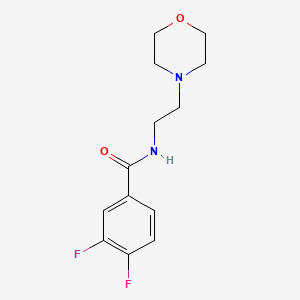
2,4-dimethylphenyl 4-chloro-3-methoxybenzenesulfonate
描述
2,4-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with 2,4-dimethylphenyl and 4-chloro-3-methoxy groups
作用机制
Target of Action
A structurally similar compound, 2-chloro-3′,4′-dimethoxybenzil, is known to inhibit human carboxylesterase-2 (hce-2) . Carboxylesterases play a crucial role in the metabolism of drugs and xenobiotics, making them a potential target for this compound.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially inhibiting its activity and altering normal metabolic processes .
Biochemical Pathways
If it indeed inhibits carboxylesterase-2, it could impact the metabolism of certain drugs and xenobiotics, affecting their bioavailability and efficacy .
Pharmacokinetics
Its potential inhibition of carboxylesterase-2 could impact the metabolism and bioavailability of certain drugs .
Result of Action
Inhibition of carboxylesterase-2 could potentially alter the metabolism of certain drugs and xenobiotics, affecting their efficacy and potentially leading to altered physiological responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethylphenyl 4-chloro-3-methoxybenzenesulfonate typically involves the sulfonation of 4-chloro-3-methoxybenzenesulfonyl chloride with 2,4-dimethylphenol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,4-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The chloro group can be reduced to a corresponding hydrogen atom under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound, depending on the nucleophile used.
Oxidation Reactions: The major products are carboxylic acids or their derivatives.
Reduction Reactions: The major product is the dechlorinated compound.
科学研究应用
2,4-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
相似化合物的比较
Similar Compounds
2,4-Dimethylphenyl 4-chlorobenzenesulfonate: Similar structure but lacks the methoxy group.
2,4-Dimethylphenyl 3-methoxybenzenesulfonate: Similar structure but lacks the chloro group.
4-Chloro-3-methoxybenzenesulfonate: Lacks the 2,4-dimethylphenyl group.
Uniqueness
2,4-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate is unique due to the presence of both chloro and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents can enhance the compound’s stability and specificity in various chemical reactions and biological interactions.
属性
IUPAC Name |
(2,4-dimethylphenyl) 4-chloro-3-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO4S/c1-10-4-7-14(11(2)8-10)20-21(17,18)12-5-6-13(16)15(9-12)19-3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMQAJCXKNEEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)Cl)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4702153.png)
![3-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4702170.png)
![methyl 2-({[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4702176.png)
![1-[(4-methylphenyl)sulfonyl]-N-2-pyridinyl-4-piperidinecarboxamide](/img/structure/B4702178.png)
![N-CYCLOHEXYL-2-[2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B4702199.png)


![1-[2-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B4702209.png)

![1-[(3-methylbenzyl)sulfonyl]azepane](/img/structure/B4702223.png)

![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B4702230.png)
![4-[4-(butan-2-yl)phenyl]-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4702231.png)
![{2-bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4702232.png)
